4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

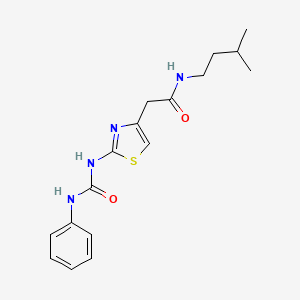

“4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” is a chemical compound with the molecular formula C18H19N3O4. It is used for research purposes. It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a nitrophenyl ketone group. The molecular weight of the compound is 341.367.Wissenschaftliche Forschungsanwendungen

Photosensitive Polymers

One application involves the synthesis and characterization of photosensitive polymers. Polymers with pendant α,β‐unsaturated ketone moieties, related to the core structure of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone, exhibit significant photocrosslinking properties. These materials are studied for their thermal properties and potential applications in light-responsive devices and coatings (Reddy, Subramanian, & Sainath, 1998).

Alcohol Oxidation

The compound's framework serves as a basis for understanding the reaction mechanism and kinetics of alcohol oxidation. Nitrosonium cations, generated from nitroxyl radicals, act as selective oxidizing agents, transforming alcohols into aldehydes or ketones. This reaction pathway is critical for designing efficient electrochemical processes for organic synthesis (Kishioka, Ohki, Ohsaka, & Tokuda, 1998).

Organic Synthesis

In organic synthesis, the structural motif of this compound is utilized in the preparation of novel polystyrene-supported catalysts. These catalysts facilitate Michael additions in the synthesis of pharmacologically relevant compounds, demonstrating the utility of such structures in streamlining complex synthetic pathways (Alonzi et al., 2014).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones using derivatives of the compound showcases innovative approaches to regioselective modification of organic molecules. This methodology enables the efficient synthesis of oxygenated carbonyl compounds, pivotal in drug development and materials science (Ren, Liu, & Guo, 1996).

Nitrone Formation

Explorations into the reaction mechanisms involving ketones with nitrophenyl groups have led to the formation of nitrones, crucial intermediates in organic synthesis. These reactions open pathways for synthesizing polycyclic isoxazolidines, compounds with potential biological activities (Shimizu, Yoshinaga, & Yokoshima, 2021).

Zukünftige Richtungen

The future directions for the study of “4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” could involve further exploration of its potential as a ligand for alpha1-adrenergic receptors . This could include in-depth studies of its pharmacokinetics, efficacy, and safety in preclinical and clinical trials.

Wirkmechanismus

Target of Action

The primary target of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, could potentially affect the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

Given its interaction with α1-ars, it can be inferred that the compound could potentially influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Eigenschaften

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)18(22)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSWBJKSKBKROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)